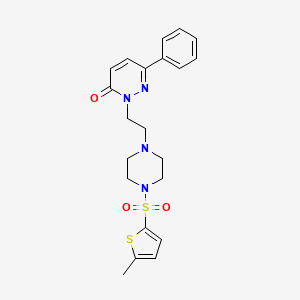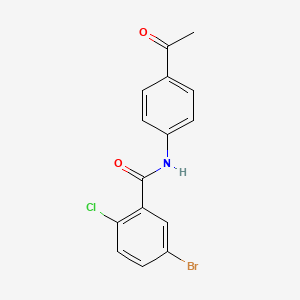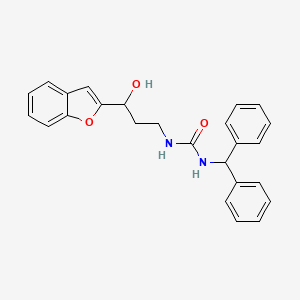 (5-クロロ-2-フェニル-1H-イミダゾール-4-イル)メチレンメタンアミン CAS No. 338392-68-0"
>
(5-クロロ-2-フェニル-1H-イミダゾール-4-イル)メチレンメタンアミン CAS No. 338392-68-0"
>
N-(5-クロロ-2-フェニル-1H-イミダゾール-4-イル)メチレンメタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a chemical compound with a complex structure that includes an imidazole ring substituted with a chlorine atom and a phenyl group, as well as a methoxyphenyl group
科学的研究の応用
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
作用機序
The mechanism of action of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
Uniqueness
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methoxyphenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-23-15-9-7-13(8-10-15)11-20-12-16-17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQWNWOZLUVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide](/img/structure/B2430504.png)
![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)

![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)


